molecular formula C8H13NS B6237522 4-(but-3-yn-2-yl)thiomorpholine CAS No. 2613383-21-2

4-(but-3-yn-2-yl)thiomorpholine

Cat. No.: B6237522
CAS No.: 2613383-21-2
M. Wt: 155.3
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Description

4-(But-3-yn-2-yl)thiomorpholine is a thiomorpholine derivative characterized by a six-membered saturated ring containing one sulfur atom and one nitrogen atom, substituted with a but-3-yn-2-yl group at the nitrogen position. Thiomorpholines are sulfur-containing analogs of morpholines, where the oxygen atom is replaced by sulfur. This substitution enhances lipophilicity and introduces metabolic soft spots due to sulfur’s susceptibility to oxidation, making thiomorpholines valuable in drug design .

These compounds are typically synthesized via nucleophilic aromatic substitution (e.g., reacting thiomorpholine with halogenated aromatic compounds) or alkylation (e.g., using propargyl bromide) . Applications span antimicrobial agents, kinase inhibitors, and antimycobacterial therapies, with their derivatives often serving as precursors for amide coupling in medicinal chemistry .

Properties

CAS No.

2613383-21-2

Molecular Formula

C8H13NS

Molecular Weight

155.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via an S<sub>N</sub>2 mechanism , where the thiomorpholine nitrogen attacks the electrophilic carbon of the propargyl halide. Key considerations include:

  • Base selection : Diisopropylethylamine (DIPEA) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) deprotonates the amine, enhancing nucleophilicity.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) facilitates polar aprotic conditions.

  • Temperature : Room temperature or mild heating (40–60 °C) balances reaction rate and side-product minimization.

A representative procedure involves:

  • Dissolving thiomorpholine (1.0 equiv) and DIPEA (1.2 equiv) in DCM.

  • Dropwise addition of but-3-yn-2-yl bromide (1.1 equiv) at 0 °C.

  • Stirring at room temperature for 12–24 hours.

  • Work-up via aqueous extraction and purification by flash chromatography.

Challenges and Optimizations

  • Propargyl halide stability : But-3-yn-2-yl bromide is prone to elimination or polymerization. Stabilizing additives (e.g., hydroquinone) or low-temperature handling may mitigate degradation.

  • Regioselectivity : Competing O-alkylation is negligible due to thiomorpholine’s stronger nucleophilic nitrogen.

  • Yield enhancement : Excess electrophile (1.5 equiv) and prolonged reaction times (48 hours) improve conversion, as observed in analogous thiomorpholine alkylations.

Transition Metal-Catalyzed Coupling Approaches

Palladium or copper-mediated couplings offer alternative pathways, particularly for introducing propargyl groups via C–N bond formation.

Buchwald-Hartwig Amination

While traditionally used for aryl halides, modified conditions enable coupling with propargyl substrates:

  • Catalyst : Pd(OAc)<sub>2</sub> with Xantphos ligand.

  • Base : Cs<sub>2</sub>CO<sub>3</sub> in toluene at 100 °C.

  • Electrophile : But-3-yn-2-yl triflate (superior leaving group vs. bromide).

This method is less common for aliphatic systems but has precedent in pyrimidine-thiomorpholine hybrids.

Copper-Mediated Ullmann Coupling

Copper(I) iodide catalyzes C–N bond formation between thiomorpholine and propargyl halides:

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 80 °C.

  • Limitation : Lower yields (~40%) compared to alkylation, as observed in heterocyclic amine syntheses.

Mitsunobu Reaction for Ether-Free Coupling

The Mitsunobu reaction couples but-3-yn-2-ol directly to thiomorpholine, avoiding halide intermediates:

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh<sub>3</sub>).

  • Solvent : THF at 0 °C to room temperature.

  • Yield : ~50–60%, based on analogous alcohol-amine couplings.

Equation :

Thiomorpholine+But-3-yn-2-olDEAD, PPh3This compound\text{Thiomorpholine} + \text{But-3-yn-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}

Comparative Analysis of Synthetic Routes

MethodConditionsAdvantagesLimitationsYield*
S<sub>N</sub>2 Alkylation DCM, DIPEA, rtStraightforward, high scalabilityPropargyl halide instability60–75%
Buchwald-Hartwig Pd(OAc)<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, 100 °CAvoids halide intermediatesLow efficiency for aliphatic systems30–40%
Mitsunobu DEAD, PPh<sub>3</sub>, THFNo halide handling, mild conditionsStoichiometric reagents, costly ligands50–60%

*Yields extrapolated from analogous reactions.

Purification and Characterization

Post-synthesis purification typically involves:

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

  • Recrystallization : From ethyl acetate or isopropyl alcohol, yielding crystalline product.

Characterization Data (Hypothetical) :

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.20 (m, 1H, CH), 3.85–3.70 (m, 4H, S-CH<sub>2</sub>-N), 2.75–2.60 (m, 4H, S-CH<sub>2</sub>), 2.50 (d, 2H, ≡C-CH<sub>2</sub>), 1.90 (t, 1H, ≡C-H).

  • IR : 3280 cm<sup>−1</sup> (C≡C-H), 2100 cm<sup>−1</sup> (C≡C).

Industrial-Scale Considerations

For kilogram-scale production, S<sub>N</sub>2 alkylation is preferred due to:

  • Solvent recyclability : DCM or THF recovery via distillation.

  • Cost-effectiveness : Propargyl bromide is cheaper than Mitsunobu reagents.

  • Safety : Controlled exotherms and inert atmosphere protocols mitigate risks .

Chemical Reactions Analysis

Types of Reactions

4-(but-3-yn-2-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(but-3-yn-2-yl)thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(but-3-yn-2-yl)thiomorpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development .

Comparison with Similar Compounds

Structural and Conformational Differences

Table 1: Structural Comparison of Thiomorpholine Derivatives
Compound Substituent Ring Conformation Key Interactions (Solid-State)
4-(4-Nitrophenyl)thiomorpholine 4-Nitrophenyl Chair C–H···O hydrogen bonds, aromatic stacking
Morpholine analog (4-nitrophenyl) 4-Nitrophenyl Chair Weaker C–H···O bonds, equatorial substituent
4-(Prop-2-yn-1-yl)thiomorpholine Propargyl Chair (predicted) Not reported
4-(But-3-yn-2-yl)thiomorpholine Butynyl Chair (hypothesized) Likely similar C–H···O interactions
  • 4-(4-Nitrophenyl)thiomorpholine : The sulfur atom enables stronger intermolecular interactions compared to its morpholine analog. In the crystal lattice, centrosymmetric dimers form via C–H···O bonds between methylene groups adjacent to sulfur and nitro oxygen atoms, along with face-to-face aromatic stacking (separation: 3.29 Å) . The substituent adopts a quasi-axial position, whereas the morpholine analog’s substituent is equatorial .
  • Morpholine Analogs : Lack sulfur’s polarizability, leading to weaker hydrogen bonding and altered crystal packing. Lipophilicity (logP) is typically lower than thiomorpholines .
  • 4-(Prop-2-yn-1-yl)thiomorpholine : Synthesized via alkylation of thiomorpholine with propargyl bromide. The propargyl group introduces alkyne functionality, enabling click chemistry (e.g., CuAAC reactions) to generate triazole derivatives .

Physical and Chemical Properties

Table 2: Key Physical Properties
Compound Melting Point (°C) Solubility Crystal System Packing Index (%)
4-(4-Nitrophenyl)thiomorpholine 140–142 Low in water Monoclinic 74.4
Morpholine analog ~130–135 (estimated) Moderate Monoclinic 68–70
4-(Prop-2-yn-1-yl)thiomorpholine Not reported Organic solvents Not reported
  • 4-(4-Nitrophenyl)thiomorpholine exhibits a high packing density (74.4%) due to efficient dimer formation. Its lipophilicity is enhanced by sulfur, favoring membrane permeability in biological systems .
  • Oxidation Products : Thiomorpholine sulfoxides and sulfones (e.g., 4-(prop-2-yn-1-yl)thiomorpholine 1,1-dioxide) show increased polarity and metabolic stability, critical for prolonged drug activity .
Table 3: Antimicrobial Activity of Thiomorpholine Derivatives
Compound MIC (μg/mL) vs. S. aureus MIC vs. E. coli MIC vs. C. albicans
4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide 12.5 25 50
Morpholine analog 25 >50 >50
Thiomorpholine-derived triazole (4a) 6.25 12.5 25
  • 4-(Prop-2-yn-1-yl)thiomorpholine 1,1-dioxide : Demonstrates moderate activity against Gram-positive bacteria (S. aureus) but reduced efficacy against Gram-negative strains and fungi .
  • Triazole Derivatives : Enhanced activity due to the triazole ring’s ability to participate in hydrogen bonding and π-π stacking with biological targets .

Q & A

Q. What are the established synthetic routes for 4-(but-3-yn-2-yl)thiomorpholine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiomorpholine derivatives typically involves nucleophilic substitution reactions. For example, 4-(4-nitrophenyl)thiomorpholine is synthesized by reacting nitrobenzene derivatives with thiomorpholine under reflux in solvents like acetonitrile or 1-butanol, often with a base such as sodium hydroxide . For this compound, analogous methods can be applied using but-3-yn-2-yl halides. Optimization parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Temperature : Elevated temperatures (70–100°C) improve reaction rates .
  • Base stoichiometry : Excess base (e.g., NaOH) ensures deprotonation of thiomorpholine for effective nucleophilic attack .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Structural validation requires a combination of:
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the thiomorpholine ring and alkyne substituents (e.g., 1^1H peaks at δ 2.6–3.1 ppm for S-CH2_2 groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C8_8H13_{13}NS: calc. 155.0764) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly for chiral centers introduced by the but-3-yn-2-yl group .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Thiomorpholine derivatives are flammable and skin irritants (GHS Category 1A/1B). Key precautions include:
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • Storage : In airtight containers away from oxidizers, at temperatures <25°C .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict electrophilic/nucleophilic sites .
  • Transition state analysis : Identifies energy barriers for alkyne-mediated reactions (e.g., cycloadditions) .
    Software suites like Gaussian or ORCA are recommended for such analyses .

Q. How do structural modifications (e.g., oxidation to sulfones) alter the biological activity of this compound?

  • Methodological Answer : Oxidation with agents like Oxone® converts the thiomorpholine sulfur to sulfone, enhancing metabolic stability and lipophilicity . For SAR studies:
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) to compare IC50_{50} values .
  • LogP measurements : Use HPLC to assess changes in hydrophobicity post-oxidation .

Q. What strategies resolve contradictions in spectroscopic data for thiomorpholine derivatives?

  • Methodological Answer : Discrepancies in NMR or MS data may arise from:
  • Tautomerism : Dynamic NMR experiments at variable temperatures detect equilibrium shifts .
  • Impurity interference : Purify via column chromatography (silica gel, hexane/EtOAc gradients) and re-analyze .
  • Isotopic labeling : 13^{13}C-labeled analogs clarify ambiguous carbon environments .

Q. How can this compound be integrated into multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer : The alkyne group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to generate triazoles. Example workflow:
  • Step 1 : React with azides (e.g., benzyl azide) under CuSO4_4/sodium ascorbate catalysis .
  • Step 2 : Characterize triazole products via 1^1H NMR (δ 7.5–8.0 ppm for triazole protons) .

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